N~4~-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide
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Overview
Description
N~4~-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to an isonicotinamide moiety through a piperidinoethyl chain, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Attachment of the Piperidinoethyl Chain: The next step involves the alkylation of the benzimidazole core with a suitable piperidinoethyl halide, typically in the presence of a base such as potassium carbonate.
Coupling with Isonicotinamide: Finally, the benzimidazole derivative is coupled with isonicotinoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any nitro groups or other reducible functionalities present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N4-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide is studied for its potential as a ligand in coordination chemistry, where it can form complexes with various metal ions.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes and enzymes.
Medicine
In medicine, research focuses on its potential as an anticancer agent, given its ability to interfere with cellular processes such as DNA replication and repair.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which N4-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and DNA. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes, while the piperidinoethyl chain may enhance membrane permeability, facilitating the compound’s entry into cells.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]nicotinamide
- N~4~-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, N4-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide is unique due to the presence of the isonicotinamide moiety, which may confer distinct biological activities and chemical reactivity. This uniqueness can be attributed to the specific interactions between the isonicotinamide group and biological targets, as well as its influence on the compound’s overall physicochemical properties.
Properties
Molecular Formula |
C20H23N5O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N5O/c26-19(16-8-10-21-11-9-16)23-20-22-17-6-2-3-7-18(17)25(20)15-14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-15H2,(H,22,23,26) |
InChI Key |
XBVGEAWHFYDYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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